

# Application Notes and Protocols for Administering LAS190792 in Preclinical Studies

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## Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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## Introduction

**LAS190792** (also known as AZD8999) is a novel bifunctional molecule that acts as both a muscarinic receptor antagonist and a  $\beta$ 2-adrenoceptor agonist (MABA).[1][2][3] This dual pharmacology makes it a promising candidate for the treatment of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), as it combines two clinically validated bronchodilator mechanisms in a single molecule.[4] Preclinical studies have demonstrated its potential as a long-acting bronchodilator with a favorable safety profile.[1][2][4]

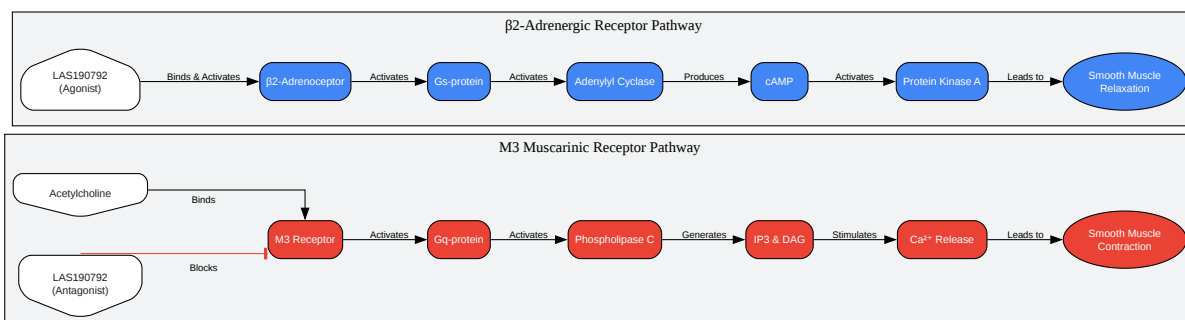
These application notes provide a summary of the preclinical pharmacological data for **LAS190792** and detailed protocols for its administration and evaluation in common preclinical models.

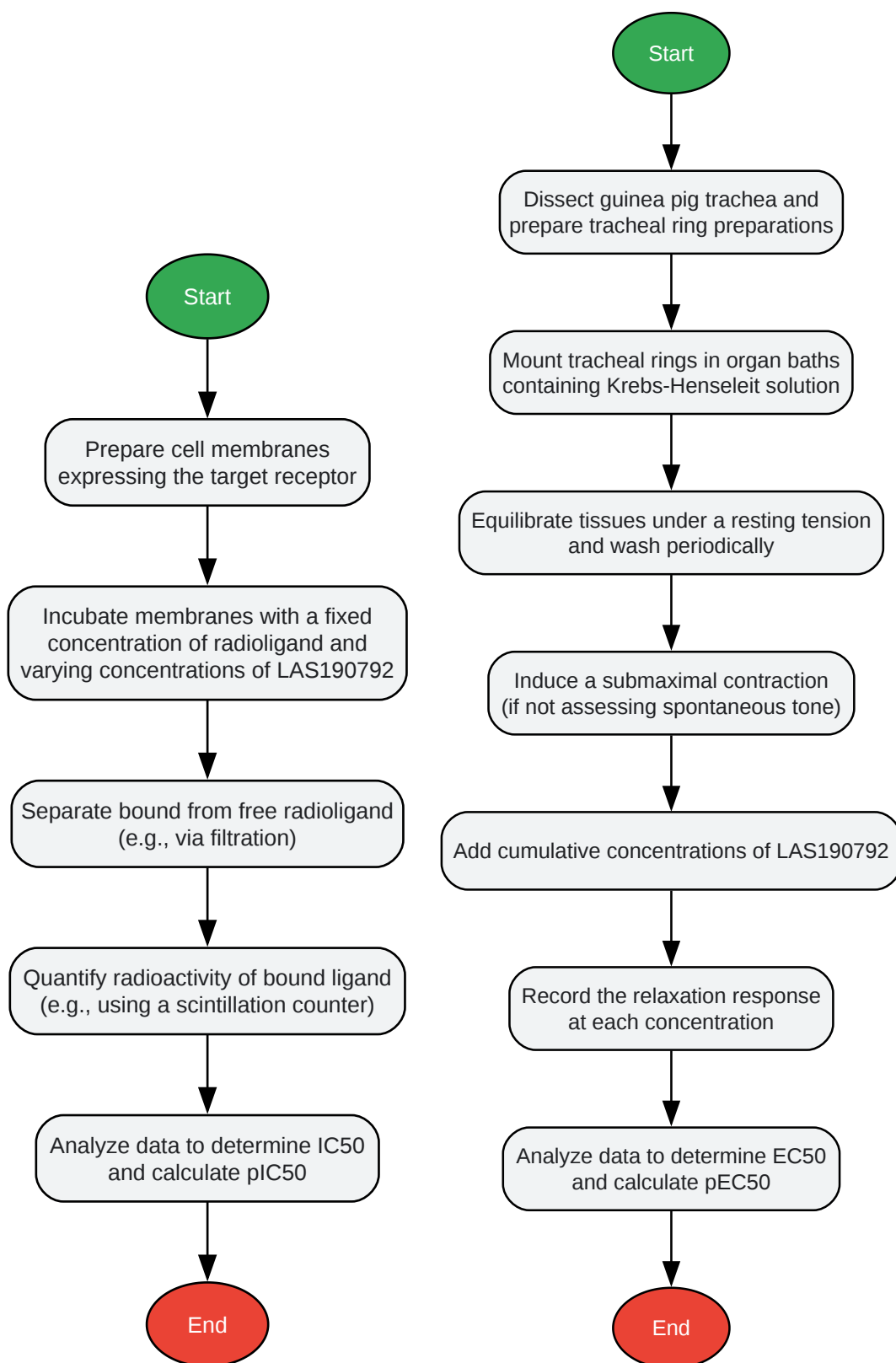
## Mechanism of Action

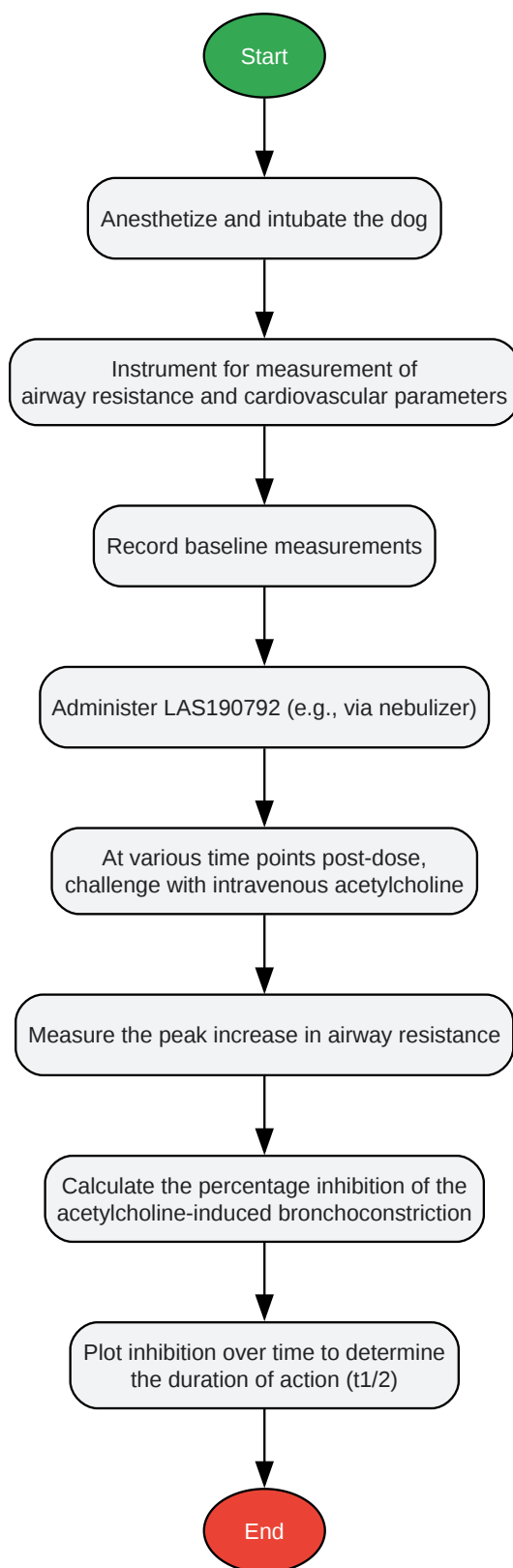
**LAS190792** exhibits high potency as an antagonist at human M3 muscarinic receptors and as an agonist at human  $\beta$ 2-adrenergic receptors.[1][2][3] The antagonism of M3 receptors in the airway smooth muscle prevents acetylcholine-induced bronchoconstriction, while the agonism of  $\beta$ 2-adrenoceptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation. This dual action provides a complementary and potentially synergistic bronchodilatory effect.

## Signaling Pathways

The signaling pathways of **LAS190792**'s dual action are depicted below. The antagonism of the M3 receptor blocks the Gq-protein coupled pathway, preventing the downstream release of intracellular calcium and smooth muscle contraction. The agonism of the  $\beta$ 2-adrenoceptor activates the Gs-protein coupled pathway, leading to the production of cAMP and activation of Protein Kinase A (PKA), which promotes smooth muscle relaxation.







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## References

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